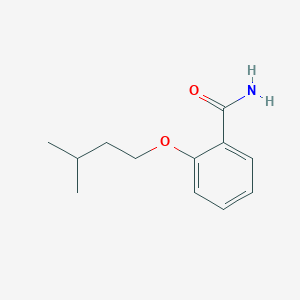
N-(1-苯乙基)-2-(1H-吡唑-3-基羰基)-1,2,3,4-四氢异喹啉-7-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related 1,2,3,4-tetrahydroisoquinoline sulfonamides involves multiple steps, including the preparation of tetrahydroisoquinoline-7-sulfonanilides and their derivatives. These processes are based on the reactivity of various substituents on the phenyl group of the sulfonanilides, guided by structure-activity relationship studies such as the Topliss approach. Key steps in the synthesis involve the use of sulfonamide nitrogen atoms, the incorporation of sulfur substituents, and modifications to enhance the compound's biological activity against specific targets like PNMT (Blank, Krog, Weiner, & Pendleton, 1980).
Molecular Structure Analysis
The molecular structure of compounds in this class, including N-(1-phenylethyl)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, is characterized by a tetrahydroisoquinoline core with a sulfonamide linkage. This structure is crucial for the compound's biological activity. Molecular modeling studies suggest that specific features, such as the sulfonamide -NH- group, play significant roles in binding to the active site of enzymes like PNMT, with the potential for hydrogen bonding contributing to the compound's inhibitory potency (Grunewald et al., 2006).
Chemical Reactions and Properties
Sulfonamide-based compounds, including the discussed compound, participate in various chemical reactions, contributing to their diverse pharmacological profiles. For instance, the ability to undergo Pictet-Spengler condensation with α-chloro-α-phenylselenoesters showcases the synthetic versatility of the tetrahydroisoquinoline scaffold for generating complex and biologically active molecules (Silveira, Bernardi, Braga, & Kaufman, 1999).
Physical Properties Analysis
While specific details on the physical properties of N-(1-phenylethyl)-2-(1H-pyrazol-3-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide are not provided, the physical properties of sulfonamide compounds generally include solubility in various solvents, melting points, and specific optical characteristics. These properties are influenced by the compound's molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties of sulfonamide-based compounds, such as reactivity with nucleophiles, acidity of the sulfonamide hydrogen, and potential for forming hydrogen bonds, significantly affect their biological activity. Studies on similar compounds have shown that modifications to the sulfonamide group, such as the introduction of nonpolar substituents, can enhance potency and selectivity for biological targets by altering lipophilicity and molecular interactions (Grunewald, Romero, Criscione, 2005).
科学研究应用
生物活性与药理潜力
磺酰胺,包括与 N-(1-苯乙基)-2-(1H-吡唑-3-基羰基)-1,2,3,4-四氢异喹啉-7-磺酰胺类似的结构,因其生物活性而被广泛研究。这些化合物表现出广泛的药理特性,包括抗菌、抗碳酸酐酶、抗肥胖、利尿、降血糖、抗甲状腺、抗肿瘤和抗神经性疼痛活动 (Ghomashi 等,2022)。这些化合物能够与各种生物靶标相互作用,从而表现出多种生物活性,展示了它们在药物化学和药物设计中的潜力。
抗菌和抗疟疾活性
磺酰胺衍生物,包括基于吡唑的化合物,已被合成并评估其体外抗菌和抗疟疾活性。这些化合物对各种病原微生物,包括恶性疟原虫,表现出有希望的结果,表明它们作为新型抗疟疾和抗微生物剂的潜力 (Unnissa 等,2015)。
用于治疗应用的酶抑制
磺酰胺衍生物对苯乙醇胺 N-甲基转移酶 (PNMT) 和碳酸酐酶 (CA) 等酶的抑制一直是重要的研究领域。这些化合物表现出很高的选择性和效力,表明它们在酶调节有益的条件下具有治疗应用的潜力。例如,已合成了对 PNMT(一种参与应激反应途径的酶)表现出显着效力和选择性的化合物,表明它们可用于治疗应激相关疾病 (Grunewald 等,2005)。
抗癌活性
磺酰胺衍生物也因其抗癌活性而被探索。通过各种合成方法,已合成了表现出对不同癌细胞系(包括人乳腺癌细胞)的细胞毒性作用的新型化合物。这一研究领域尤为有希望,因为它为癌症治疗开辟了新的途径,突出了磺酰胺衍生物在开发新抗癌药物方面的潜力 (Ghorab 等,2012)。
属性
IUPAC Name |
N-(1-phenylethyl)-2-(1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15(16-5-3-2-4-6-16)24-29(27,28)19-8-7-17-10-12-25(14-18(17)13-19)21(26)20-9-11-22-23-20/h2-9,11,13,15,24H,10,12,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBUQXDDDXLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=CC=NN4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)
![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)
![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)
![3-[4-(dimethylamino)phenyl]-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5541411.png)



![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)


![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)